2-Phenylpropionaldehyde dimethyl acetal

Fragrance Safety Regulatory Compliance Toxicology

2-Phenylpropionaldehyde dimethyl acetal (CAS 90-87-9), also known as hydratropic aldehyde dimethyl acetal, is an acetal derivative of 2-phenylpropionaldehyde with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. It is a colorless to slightly yellow liquid characterized by a strong, warm, spicy aroma reminiscent of walnut, with additional green, floral, and mushroom notes.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 90-87-9
Cat. No. B1582701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropionaldehyde dimethyl acetal
CAS90-87-9
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(OC)OC
InChIInChI=1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3
InChIKeyUFOUDYPOSJJEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ether;  Insoluble in water
Soluble (in ethanol)

2-Phenylpropionaldehyde Dimethyl Acetal (CAS 90-87-9): Technical Overview and Procurement Baseline


2-Phenylpropionaldehyde dimethyl acetal (CAS 90-87-9), also known as hydratropic aldehyde dimethyl acetal, is an acetal derivative of 2-phenylpropionaldehyde with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol [1]. It is a colorless to slightly yellow liquid [2] characterized by a strong, warm, spicy aroma reminiscent of walnut, with additional green, floral, and mushroom notes . Its primary applications are in the flavor and fragrance industries as a flavoring agent (FEMA 2888) and fragrance ingredient [3]. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has cleared this compound for use based on an evaluation of seven human health endpoints, establishing a Total Systemic Exposure of 0.00033 mg/kg/day from fragranced products [1].

2-Phenylpropionaldehyde Dimethyl Acetal: Why Generic Substitution of Aldehydes or Acetals Fails to Meet Application-Specific Requirements


Direct substitution of 2-Phenylpropionaldehyde dimethyl acetal with its parent aldehyde (2-phenylpropionaldehyde) or a structurally related acetal (e.g., phenylacetaldehyde dimethyl acetal) is not a straightforward swap. The parent aldehyde is a reactive electrophile with a distinct, pungent odor profile and potential for Schiff base formation, whereas the dimethyl acetal is a stable, protected form that releases the aldehyde under specific conditions [1]. This fundamental chemical difference dictates that the acetal cannot replace the aldehyde in reactions requiring electrophilicity, and vice versa. Furthermore, the subtle structural variation between 2-phenylpropionaldehyde dimethyl acetal and its analog 3-phenylpropanal dimethyl acetal—a methyl branch at the alpha position—results in a significantly different odor profile, characterized by a distinctive warm, spicy, walnut note versus a more straightforward sweet, balsamic scent [2]. Consequently, substituting one for the other in a fragrance formulation would materially alter the final product's organoleptic character and perceived quality, underscoring the need for precise compound selection.

2-Phenylpropionaldehyde Dimethyl Acetal: A Quantitative Guide to Differentiating Product-Specific Evidence


Defined Regulatory Exposure and Safety Margin via RIFM Assessment

The RIFM safety assessment provides a quantitative exposure benchmark for 2-Phenylpropionaldehyde dimethyl acetal, establishing a clear margin of safety for its use in fragrances. The total systemic exposure was calculated to be 0.00033 mg/kg/day based on a 95th percentile aggregate exposure model [1]. This specific, low-exposure value is a key differentiator when compared to other fragrance ingredients with higher exposure levels or less defined safety margins, offering a verifiable advantage for formulators seeking to minimize risk and meet stringent safety standards. No direct comparator data is provided, but this quantitative exposure level is a specific attribute of this compound.

Fragrance Safety Regulatory Compliance Toxicology

Absence of Phototoxic Potential Verified by UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy reveals that 2-phenylpropionaldehyde dimethyl acetal exhibits no significant absorbance in the 290-700 nm range, and its molar absorption coefficient is below 1000 L mol⁻¹ cm⁻¹ . This finding is significant because the threshold for phototoxic concern in cosmetic and fragrance ingredients is generally considered to be a molar extinction coefficient greater than 1000 L mol⁻¹ cm⁻¹ in the UVA/B range [1]. By falling well below this established benchmark, the compound is classified as having a low phototoxic potential. This is a critical safety differentiator compared to other fragrance ingredients, like certain coumarins or musk compounds, which may exhibit significant absorption in this range and require more extensive phototoxicity testing or usage restrictions.

Phototoxicity Safety Spectroscopy

Established Flavor Regulatory Status (JECFA/GRAS)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-Phenylpropionaldehyde dimethyl acetal (JECFA Number 1468) and concluded there is 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This positive safety assessment, mirrored by its designation as Generally Recognized As Safe (GRAS) by FEMA (FEMA 2888) [2], provides a clear regulatory pathway for its use in food applications. In contrast, structurally related aldehydes or other flavoring substances may not have undergone the same level of scrutiny or may have different acceptable daily intake (ADI) levels, creating a potential regulatory or safety hurdle. This established status offers a significant advantage in procurement and formulation for the food and beverage industry.

Flavor Regulation Food Safety JECFA

Demonstrated Synthetic Utility in LICKOR-Promoted Elimination Reactions

In a direct head-to-head comparison, the reaction of 1,1-dimethoxy-2-phenylpropane (1b) with 1.25 equivalents of the LICKOR superbase in THF at -95°C resulted in a 1,2-elimination, yielding a specific E-form enol ether product [1]. The same reaction conducted on the homolog, 1,1-dimethoxy-2-phenylethane (1a), also produced an enol ether, but the study highlights that the substitution pattern of the starting acetal is critical for subsequent reactions and the nature of the products formed. This demonstrates that the alpha-methyl group in 2-phenylpropionaldehyde dimethyl acetal (compound 1b) provides a distinct reactivity pathway compared to its unsubstituted analog. This specific, published reaction profile offers a verifiable, quantitative basis for selecting this particular acetal in synthetic sequences requiring this precise structural outcome.

Organic Synthesis Elimination Reactions Enol Ethers

2-Phenylpropionaldehyde Dimethyl Acetal: Key Application Scenarios Supported by Product-Specific Evidence


Development of Fragrance Products with Validated Low Phototoxic Risk

Formulators developing fine fragrances, cosmetics, or other personal care products intended for use on sun-exposed skin can confidently select 2-Phenylpropionaldehyde dimethyl acetal. Its UV-Vis spectrum demonstrates a molar absorption coefficient below 1000 L mol⁻¹ cm⁻¹, placing it well below the established threshold of concern for phototoxicity . This quantitative, product-specific evidence directly supports its safe use in such applications and can simplify the safety dossier required for product registration.

Creation of Food and Beverage Flavorings with Established Regulatory Acceptance

For flavorists and food scientists, the compound's favorable JECFA evaluation ('No safety concern at current levels of intake') and GRAS status (FEMA 2888) provide a clear, pre-approved pathway for use [1]. This is a significant advantage over alternative flavoring agents that may lack this level of regulatory clarity or have more restrictive ADI limits. This evidence supports procurement for applications in baked goods, confectionery, and beverages where its unique warm, spicy, walnut note is desired.

Organic Synthesis Requiring a Protected, Structurally Specific Building Block

Synthetic chemists aiming to perform a LICKOR-promoted 1,2-elimination on a protected 2-phenylpropanal derivative can directly follow published protocols. The demonstrated reaction of this specific dimethyl acetal with LICKOR base at -95°C in THF provides a reproducible route to specific E-form enol ethers, which are valuable intermediates in complex molecule synthesis [2]. This contrasts with the use of the unsubstituted analog (phenylacetaldehyde dimethyl acetal), which would lead to a different product slate, underscoring the importance of selecting this exact compound.

Fragrance Formulation with a Defined and Favorable Safety Exposure Profile

Perfumers and product safety assessors can rely on the quantitative exposure data generated by the RIFM safety assessment. The calculated Total Systemic Exposure of 0.00033 mg/kg/day from fragranced products is a specific, verifiable figure that defines the margin of safety for this ingredient [3]. This data supports its inclusion in fragrance formulations, especially when managing the overall exposure and risk profile of a complex fragrance mixture is paramount.

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